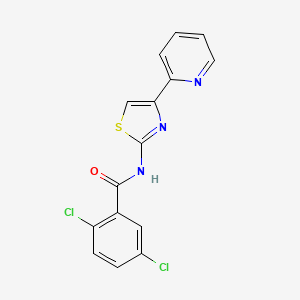

2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3OS/c16-9-4-5-11(17)10(7-9)14(21)20-15-19-13(8-22-15)12-3-1-2-6-18-12/h1-8H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXHPJBZFWTXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and benzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of 2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is its potential as an antimalarial agent. Research indicates that thiazole derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have demonstrated that this compound effectively reduces parasite proliferation, making it a candidate for further development as an antimalarial drug .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. Studies have shown that thiazole-bearing analogues exhibit significant activity against seizures induced in animal models. For instance, certain derivatives demonstrated a median effective dose lower than standard anticonvulsant medications, indicating their potential as new therapeutic agents for epilepsy .

Antitumor Activity

In cancer research, this compound has been explored for its antitumor effects. Recent studies screened thiazole-pyridine hybrids against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One derivative showed better efficacy than the standard drug 5-fluorouracil, highlighting the compound's potential in oncology .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Methodology | Results Summary |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | In vitro growth inhibition assay | Significant reduction in parasite growth |

| Anticonvulsant | Animal seizure models | Electroshock test | Lower median effective dose compared to ethosuximide |

| Antitumor | MCF-7, PC3 | Cell viability assays | Superior efficacy compared to 5-fluorouracil |

Case Studies and Research Findings

- Antimalarial Research : A study conducted on various thiazole derivatives indicated that modifications at specific positions could enhance their antiplasmodial activity. The compound's ability to disrupt the life cycle of Plasmodium species through targeted inhibition of key enzymes was a focal point of this research .

- Anticonvulsant Activity : In a study evaluating the anticonvulsant properties of thiazole derivatives, it was found that certain structural modifications significantly increased their protective effects against induced seizures in rodent models. The research emphasized the importance of electron-withdrawing groups on the phenyl ring for enhancing activity .

- Antitumor Efficacy : Recent investigations into thiazole-pyridine hybrids revealed promising results against several cancer cell lines. One specific hybrid demonstrated an IC50 value significantly lower than standard treatments, suggesting it may serve as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

This positional difference may impact steric interactions or hydrogen bonding with biological targets . In compound 50, the 4-(dimethylsulfamoyl) group on benzamide provides strong hydrogen-bonding capacity, which is absent in the dichloro-substituted compounds. This feature correlates with its reported role in enhancing TLR adjuvant activity .

Thiazole Modifications :

- The 4-(pyridin-2-yl) substituent in the target compound introduces a nitrogen-rich aromatic system, enabling π-π stacking or hydrogen bonding with receptors. This contrasts with the 4-(4-bromophenyl) group in compound 50 (bulky, hydrophobic) and the unsubstituted thiazole in ’s compound. Such differences may influence solubility, membrane permeability, or target specificity .

Biological Implications :

- Compound 50’s adjuvant activity is linked to its sulfamoyl group and bromophenyl-thiazole structure, suggesting that electron-deficient aromatic systems and polar substituents enhance NF-κB signaling .

- The unsubstituted thiazole in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide () shows anti-inflammatory effects, indicating that simpler thiazole derivatives retain bioactivity even without complex substitutions .

Biological Activity

2,5-Dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, a pyridine ring, and a benzamide moiety, making it a versatile candidate for various therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure consists of:

- Thiazole Ring : Contributes to the compound's biological activity.

- Pyridine Ring : Enhances solubility and interaction with biological targets.

- Benzamide Moiety : Imparts stability and potential for further modifications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In studies comparing its efficacy against various pathogens, the compound demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria. For instance, it showed comparable activity to standard antibiotics like norfloxacin .

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly against colon carcinoma cell lines. In vitro studies revealed that it exhibited cytotoxic effects with IC50 values indicating effective growth inhibition. For example, related thiazole derivatives have shown IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines . The structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups enhances its anticancer potency.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It has been shown to inhibit lipoxygenase enzymes, which are implicated in various inflammatory processes and cancer progression .

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through the activation of intrinsic pathways .

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | Chlorine at positions 2 and 6 | Different reactivity due to chlorine positioning |

| 3,4-Dichloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide | Chlorine at positions 3 and 4 | Variations in biological activity |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Contains bromine instead of chlorine | Known for antimicrobial properties |

The unique arrangement of functional groups in this compound significantly influences its chemical reactivity and biological activity compared to these similar compounds.

Case Studies

- Colon Carcinoma Study : A study conducted on HCT116 colon carcinoma cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study against Staphylococcus epidermidis, the compound exhibited superior antimicrobial activity compared to traditional antibiotics due to its ability to disrupt bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dichloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, and how can reaction yields be maximized?

- Methodology : The synthesis involves multi-step reactions, including condensation of thiazole and benzamide precursors. Key steps require precise temperature control (e.g., reflux conditions) and pH adjustments to stabilize intermediates. Solvent selection (e.g., ethanol or DMF) significantly impacts yield and purity. For example, glacial acetic acid is often used as a catalyst in condensation reactions . Yield optimization can be achieved via Design of Experiments (DoE) to systematically vary parameters like solvent polarity, temperature, and reaction time .

Q. How can the three-dimensional structure of this compound be resolved, and what techniques are most reliable?

- Methodology : X-ray crystallography is the gold standard for resolving crystal structures, as demonstrated for analogous thiazole-benzamide derivatives (e.g., bond angles and torsion angles reported with R-factors <0.05) . For non-crystalline samples, nuclear Overhauser effect (NOE) correlations in 2D NMR can elucidate spatial arrangements of the pyridinyl-thiazolyl and dichlorobenzamide moieties .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodology : Begin with in vitro assays targeting macromolecular interactions:

- DNA binding : UV-Vis titration or fluorescence quenching to assess intercalation.

- Enzyme inhibition : Kinase or protease inhibition assays using FRET-based substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for scaled-up synthesis?

- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, reducing trial-and-error experimentation. Coupled with machine learning, these methods identify optimal solvent systems and catalytic conditions. For example, reaction path searches using software like GRRM can predict side products and guide pH/temperature adjustments .

Q. What strategies resolve contradictions in reported biological activity data across similar benzamide-thiazole hybrids?

- Methodology :

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) using analogs like N-(3,5-dimethylphenyl) derivatives .

- Target profiling : Use proteomics or CRISPR screening to identify off-target interactions that may explain variability in cytotoxicity .

- Data normalization : Account for assay-specific variables (e.g., cell line passage number, serum concentration) through meta-analysis .

Q. How does the compound interact with specific biological targets at the molecular level?

- Methodology :

- Molecular docking : Simulate binding poses with homology-modeled enzymes (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies on predicted binding residues.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for protein targets .

- Cryo-EM : For large complexes, resolve binding interfaces at near-atomic resolution .

Q. What experimental design principles minimize byproduct formation during synthesis?

- Methodology :

- DoE with Taguchi methods : Optimize factors like stoichiometry, solvent polarity, and agitation speed.

- In-line monitoring : Use HPLC or Raman spectroscopy to detect intermediates and abort reactions if byproducts exceed thresholds .

- Green chemistry approaches : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.